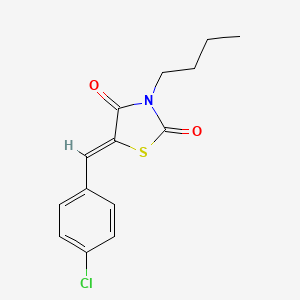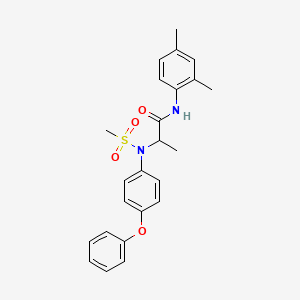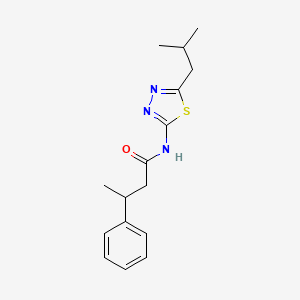
3-butyl-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-butyl-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves Claisen condensation of thiazolidine-2,4-dione, leading to the formation of derivatives with significant hyperpolarizability values, indicating potential as non-linear optical (NLO) materials. These derivatives show increased chemical reactivity and polarizability, especially upon modification through the Mannich reaction, which blocks the NH group on the compound, enhancing its properties (Fatma et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been elucidated using spectroscopic methods (IR, UV, Mass, 1H, and 13C NMR) and theoretical studies. These analyses reveal that the derivatives exhibit high first static hyperpolarizability values, making them suitable for NLO applications. The molecular docking studies further support the structural integrity and potential biochemical interactions of these compounds (Fatma et al., 2018).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including interactions with azide and cyanide ions, leading to the formation of pyrazolinone derivatives and other complex molecules. These reactions and the resultant products highlight the compound's versatile reactivity and potential for further chemical modification (Youssef, 2007).
Physical Properties Analysis
The physical properties, including hyperpolarizability and molecular electrostatic potential, are crucial in determining the suitability of this compound derivatives for NLO materials. These properties vary with structural modifications, as seen in the enhanced polarizability and chemical reactivity of the derivatives compared to the base compound (Fatma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and potential for forming stable complexes with enzymes, underscore the compound's utility in various applications. Its ability to form stable complexes with the 3-dehydroquinase enzyme, for example, suggests potential for developing alternative treatments for enteric fever (Fatma et al., 2018).
Aplicaciones Científicas De Investigación
Non-linear Optical Material
5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) and its derivatives have been synthesized and analyzed for their potential as non-linear optical (NLO) materials. Quantum chemical calculations and molecular docking studies revealed that these compounds exhibit high first static hyperpolarizability values, indicating their suitability as NLO materials. Specifically, CTD showed promise for the development of alternative treatments for enteric fever due to its antibacterial activity against Salmonella typhi, as demonstrated by its stable complex formation with the 3-dehydroquinase enzyme and significant inhibition constants (Fatma et al., 2018).
Antimicrobial Activity
Several studies have focused on the synthesis of thiazolidine-2,4-dione derivatives and evaluating their antimicrobial activities. New N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones demonstrated notable in vitro antimicrobial activities against various pathogenic strains of Gram-positive and Gram-negative bacteria, and the fungal strain Candida albicans. Some compounds showed better inhibitory activities than reference drugs against certain bacterial strains, indicating their potential as antimicrobial agents (Stana et al., 2014).
Anticancer and Antiproliferative Agents
The thiazolidine-2,4-dione scaffold is also explored for its anticancer and antiproliferative properties. Studies have designed and screened libraries of thiazolidine-2,4-dione derivatives for their potential as antimicrobial and anticancer agents. Molecular docking analyses against specific protein targets revealed that some analogues displayed significant docking scores, suggesting their utility as lead structures for developing new anticancer and antimicrobial drugs (Kumar et al., 2022).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural elucidation of thiazolidine-2,4-dione derivatives, providing insights into their chemical properties and potential applications. For instance, the synthesis of some new 5-arylidene-2,4-thiazolidinedione esters, through a multi-step process, has been described, showcasing the versatility of the thiazolidine-2,4-dione scaffold in producing compounds with potential interventional applications for a variety of disease states (Tshiluka et al., 2021).
Propiedades
IUPAC Name |
(5Z)-3-butyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMPOSCUGPPRF-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4022452.png)
![3,4-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4022460.png)
![N-butyl-N-[2-(2-furoylamino)benzoyl]phenylalaninamide](/img/structure/B4022468.png)
![3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4022469.png)
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4022495.png)
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B4022496.png)
![ethyl 2-{[3-(1-piperidinyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate oxalate](/img/structure/B4022503.png)
![4-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}phenyl acetate](/img/structure/B4022511.png)

![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)
![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)
